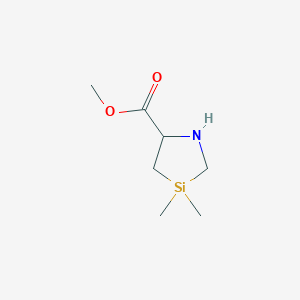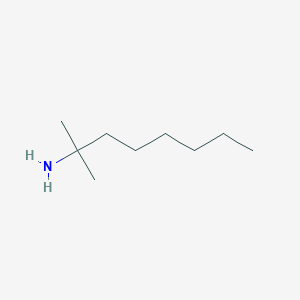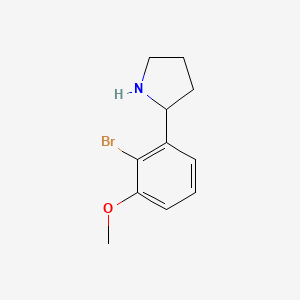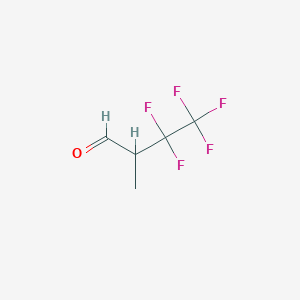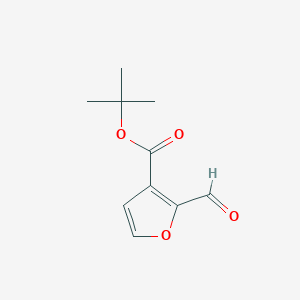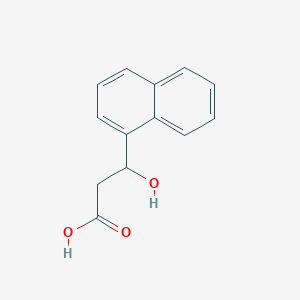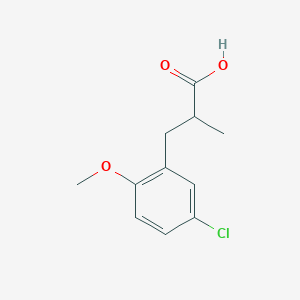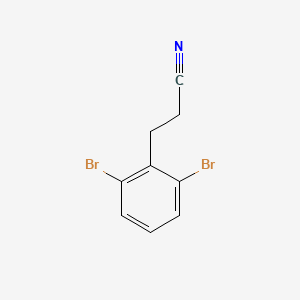
3-(2,6-Dibromophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dibromophenyl)propanenitrile: is an organic compound with the molecular formula C9H7Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Phenylpropanenitrile: The synthesis of 3-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of phenylpropanenitrile. This reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Reaction Conditions: The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up Synthesis: For industrial production, the bromination process is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: Industrial purification methods include distillation and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-(2,6-Dibromophenyl)propanenitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Reduction Products: The primary amine derivative is the major product of the reduction reaction.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-(2,6-Dibromophenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying various organic reaction mechanisms.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interaction of brominated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants or polymers.
Wirkmechanismus
Molecular Targets and Pathways:
Interaction with Enzymes: 3-(2,6-Dibromophenyl)propanenitrile can interact with various enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect biochemical pathways involving brominated aromatic compounds, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-(2,4-Dibromophenyl)propanenitrile: Similar in structure but with bromine atoms at different positions on the benzene ring.
3-(2,6-Dichlorophenyl)propanenitrile: Similar in structure but with chlorine atoms instead of bromine.
3-(2,6-Difluorophenyl)propanenitrile: Similar in structure but with fluorine atoms instead of bromine.
Uniqueness:
Bromine Substitution: The presence of bromine atoms at the 2 and 6 positions on the benzene ring imparts unique chemical properties to 3-(2,6-Dibromophenyl)propanenitrile, making it distinct from its chlorinated or fluorinated analogs.
Reactivity: The compound’s reactivity in substitution, reduction, and oxidation reactions is influenced by the bromine atoms, which can affect the overall reaction outcomes and product distribution.
Eigenschaften
Molekularformel |
C9H7Br2N |
|---|---|
Molekulargewicht |
288.97 g/mol |
IUPAC-Name |
3-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 |
InChI-Schlüssel |
XPBIFZNPDLETCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CCC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)




